REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([O:9][CH:10]([CH3:12])[CH3:11])[CH:3]=1.C([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)(OC(C)(C)C)=O.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([N:20]2[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)=[CH:3][C:4]=1[O:9][CH:10]([CH3:12])[CH3:11] |f:2.3,4.5.6.7.8|
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)Cl)OC(C)C
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Name
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|
Quantity
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1.11 g
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Type
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reactant
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Smiles
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C(=O)(OC(C)(C)C)N1CCNCC1
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Name
|
|
Quantity
|
672 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
rac-2,2′-Bis(diphenylphosphine) 1,1′-binaphthyl
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Quantity
|
93 mg
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
45 mg
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The resulting residue was partitioned between a 1/1 mixture of ether and ethyl acetate and water
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Type
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CUSTOM
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Details
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the phases were separated
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Type
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ADDITION
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Details
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The ether/ethyl acetate phase was diluted with one volume of hexanes
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Type
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WASH
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Details
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washed twice with 0.5M pH=7 phosphate buffer
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Type
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DRY_WITH_MATERIAL
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Details
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The final organic phase was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo to an oil
|
Type
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DISSOLUTION
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Details
|
The oil was dissolved in ethyl acetate
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Type
|
ADDITION
|
Details
|
10 mL each of 2M HCl in ether and methanol were added
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Type
|
CUSTOM
|
Details
|
the product was isolated by filtration
|
Type
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CUSTOM
|
Details
|
after crystallization
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)N1CCNCC1)OC(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |